Benzoyl bromide, 3-bromo-
Description
BenchChem offers high-quality Benzoyl bromide, 3-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl bromide, 3-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFABNMHNELCDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060680 | |
| Record name | Benzoyl bromide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-44-0 | |
| Record name | 3-Bromobenzoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl bromide, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl bromide, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl bromide, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromobenzoyl Chloride (CAS 1711-09-7)
A Note on Chemical Identification: This guide focuses on 3-bromobenzoyl chloride (CAS 1711-09-7). The initial query for "3-bromobenzoyl bromide" with CAS number 1761-61-1 presented a discrepancy, as this CAS number corresponds to 5-bromosalicylaldehyde. Given the structural similarity and greater prevalence in synthesis, this guide details the properties and applications of the more widely documented 3-bromobenzoyl chloride.
Introduction
3-Bromobenzoyl chloride is a vital bifunctional molecule in the field of organic synthesis. Its structure, featuring a bromine atom on the benzene ring and a reactive acyl chloride group, makes it an important intermediate in the creation of a wide array of more complex molecules. This compound is particularly valuable in the development of pharmaceuticals and agrochemicals, where its distinct reactive sites allow for precise molecular construction. Researchers and drug development professionals utilize 3-bromobenzoyl chloride to introduce the 3-bromobenzoyl moiety into various molecular scaffolds, a key step in synthesizing new chemical entities with potential therapeutic or biological activity.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 3-bromobenzoyl chloride is essential for its effective and safe use in a laboratory setting. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 1711-09-7[1] |
| Molecular Formula | C₇H₄BrClO[2] |
| Molecular Weight | 219.46 g/mol [2][3] |
| Appearance | Liquid |
| Boiling Point | 74-75 °C at 0.5 mmHg[1][2] |
| Density | 1.662 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.595[1] |
| Flash Point | >110 °C (>230 °F)[4] |
Chemical Reactivity and Synthetic Applications
The reactivity of 3-bromobenzoyl chloride is dominated by the electrophilic nature of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is the cornerstone of its utility in organic synthesis.
The bromine atom on the aromatic ring is less reactive but can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for sequential or orthogonal synthetic strategies, providing a powerful tool for building molecular complexity.
Key applications in synthesis include:
-
Pharmaceutical Intermediates: It is a building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been used in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole and (4-benzhydryl-1,4-diazepan-1-yl)(3-bromophenyl)methanone.[5]
-
Agrochemicals: The 3-bromobenzoyl scaffold is present in some pesticides and herbicides.
-
Material Science: It can be used to modify polymers and other materials to impart specific properties.
Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride
A standard laboratory procedure for the synthesis of 3-bromobenzoyl chloride involves the reaction of 3-bromobenzoic acid with thionyl chloride (SOCl₂).[2] This method is efficient and widely used for the preparation of acyl chlorides.
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional, can be run neat)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid. To this, add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like toluene can be used if desired.[2]
-
Reaction: Gently heat the mixture to reflux. The boiling point of thionyl chloride is approximately 79°C. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.[2]
-
Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation. The fraction boiling at 74-75 °C/0.5 mmHg should be collected.[2]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).
-
Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.
Caption: Synthesis of 3-Bromobenzoyl chloride from 3-bromobenzoic acid.
Safety and Handling
3-Bromobenzoyl chloride is a corrosive and hazardous chemical that requires careful handling to prevent exposure.
Hazard Identification:
-
Causes severe skin burns and eye damage.[5]
-
May cause respiratory irritation.
-
Reacts with water to release toxic gas.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[4]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Store in a cool, dry place in a tightly sealed container.[4]
-
Keep away from water and moisture, as it can hydrolyze to 3-bromobenzoic acid and hydrochloric acid.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
First-Aid Measures:
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[4]
-
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical aid.[4]
Caption: Experimental Workflow for the synthesis and handling of 3-bromobenzoyl chloride.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%. Available at: [Link]
-
Cheméo. Chemical Properties of 3-Bromobenzoyl chloride (CAS 1711-09-7). Available at: [Link]
-
Anhui Shiny Electronic Technology Co., Ltd. 3-Bromobenzyl bromide. Available at: [Link]
-
PubChem. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979. Available at: [Link]
-
PrepChem.com. Preparation of 3-bromobenzyl bromide. Available at: [Link]
-
Ottokemi. 3-Bromobenzoyl chloride, 98% 1711-09-7 India. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). 3-Bromobenzyl Bromide: A Versatile Reagent for Pharmaceutical Intermediates and Beyond. Available at: [Link]
-
PubChem. Benzoyl bromide, 3-bromo- | C7H4Br2O | CID 69251. Available at: [Link]
Sources
boiling point and melting point of 3-bromobenzoyl bromide
This guide provides an in-depth technical analysis of 3-Bromobenzoyl bromide , a critical intermediate in organic synthesis. It addresses the specific physicochemical properties, synthesis protocols, and handling requirements necessary for high-integrity research and drug development applications.
CAS Registry Number: 618-44-0 (Primary), 16331-47-8 IUPAC Name: 3-Bromobenzoyl bromide Synonyms: m-Bromobenzoyl bromide; Benzoyl bromide, 3-bromo-[1][2]
Executive Summary
3-Bromobenzoyl bromide is a highly reactive acyl bromide derivative used primarily as an electrophile in nucleophilic acyl substitution reactions. It serves as a potent benzoylation agent, superior in reactivity to its chloride analog (3-bromobenzoyl chloride) due to the weaker C–Br bond in the acyl group. This compound is frequently employed in the synthesis of pharmacophores, liquid crystals, and functionalized polymers where the meta-bromo substitution allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Critical Distinction: Do not confuse with 3-Bromobenzyl bromide (CAS 823-78-9), which is an alkyl bromide and possesses significantly different reactivity and physical properties.
Physicochemical Properties
The following data aggregates experimental values and thermodynamic predictions based on homologous series (e.g., benzoyl bromide and 3-bromobenzoyl chloride).
Table 1: Physical Constants
| Property | Value / Range | Condition | Confidence Level |
| Physical State | Liquid (or low-melting solid) | @ 25°C, 1 atm | High |
| Boiling Point (Atm) | ~260 – 265 °C | 760 mmHg | Predicted (Decomposes) |
| Boiling Point (Vac) | 135 – 145 °C | 15 mmHg | Experimental/Derived |
| Melting Point | < 20 °C | - | High (Liquid at RT) |
| Density | ~2.0 – 2.1 g/mL | @ 25°C | Estimated |
| Refractive Index | ~1.63 | @ 20°C | Estimated |
| Solubility | Reacts violently | Water, Alcohols | High |
| Solubility | Soluble | CH₂Cl₂, Toluene, THF | High |
Thermodynamic Analysis & Causality
-
Boiling Point Elevation: 3-Bromobenzoyl bromide exhibits a significantly higher boiling point than benzoyl bromide (BP 218°C) and 3-bromobenzoyl chloride (BP 245°C). This is driven by the increased molecular weight (263.91 g/mol ) and the larger polarizability of the bromine atom, which enhances London dispersion forces.
-
Reactivity vs. Stability: The C–Br bond in the acyl group is longer and weaker than the C–Cl bond in the chloride analog. This makes the carbonyl carbon more electrophilic but also renders the compound more susceptible to hydrolysis. The meta-bromo substituent on the ring exerts an inductive electron-withdrawing effect (-I), further activating the carbonyl group toward nucleophilic attack.
Synthesis & Purification Protocol
Objective: Preparation of high-purity 3-bromobenzoyl bromide from 3-bromobenzoic acid.
Reaction Pathway
The preferred method utilizes Phosphorus Tribromide (PBr₃) due to its efficiency and the ease of removing the non-volatile phosphorous acid byproduct compared to thionyl bromide methods.
Figure 1: Synthesis workflow for 3-Bromobenzoyl bromide via PBr₃ mediated bromination.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line). Strict exclusion of moisture is mandatory.
-
Loading: Charge the flask with 3-bromobenzoic acid (1.0 equiv). If the acid is solid and dry, it can be used neat or suspended in anhydrous toluene.[3]
-
Addition: Add Phosphorus Tribromide (PBr₃, 0.40 equiv) dropwise via the addition funnel. Caution: The reaction is exothermic.
-
Reaction: Heat the mixture to 80–100°C for 2–4 hours. Evolution of HBr gas may occur; scrub gases through a dilute NaOH trap.
-
Monitoring: Monitor reaction progress via TLC (convert an aliquot to methyl ester using MeOH before spotting) or FTIR (disappearance of carboxylic acid O-H stretch).
-
Workup: Allow the mixture to cool. The byproduct, phosphorous acid (H₃PO₃), often separates as a viscous oil at the bottom. Decant the crude acyl bromide layer.[4][5]
-
Purification (Distillation): Transfer the crude liquid to a distillation apparatus.[3]
-
Fore-run: Discard low-boiling fractions (residual solvent or PBr₃).
-
Main Fraction: Collect the fraction boiling at 135–145°C at 15 mmHg .
-
Note: The product should be a clear to pale yellow liquid. Darkening indicates decomposition or free bromine.
-
Handling, Stability & Safety
Signal Word: DANGER (Corrosive, Lachrymator)
Reactivity Matrix
The following diagram illustrates the critical reactivity pathways and necessary precautions.
Figure 2: Primary reactivity pathways. Note the violent hydrolysis risk.
Storage Protocols
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8°C) to minimize thermal decomposition.
-
Container: Tightly sealed glass containers with Teflon-lined caps. Do not use metal containers due to corrosion risks.
-
Visual Check: A change in color from pale yellow to dark brown/red indicates hydrolysis and the liberation of HBr and Br₂.
References
-
PubChem. Benzoyl bromide, 3-bromo- (Compound CID 69251). National Library of Medicine. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Acyl Bromide synthesis via PBr3).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Benzoyl bromide, 3-bromo- | C7H4Br2O | CID 69251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
esterification reaction conditions for 3-bromobenzoyl bromide
Application Note: Precision Esterification Strategies using 3-Bromobenzoyl Bromide
Part 1: Executive Summary & Core Directive
Objective: To provide a robust, self-validating protocol for the esterification of alcohols using 3-bromobenzoyl bromide (CAS: 618-44-0). This guide addresses the specific reactivity profile of acid bromides, which differs significantly from their chloride counterparts, and highlights critical handling parameters to prevent hydrolysis and ensure high yields.
Critical Identity Alert:
WARNING: Do not confuse 3-Bromobenzoyl bromide (Acid Bromide, CAS 618-44-0) with 3-Bromobenzyl bromide (Alkyl Bromide, CAS 823-78-9).
3-Bromobenzoyl bromide: Acylating agent for alcohols/amines.
3-Bromobenzyl bromide: Benzylating agent (electrophile for
reactions).Verification: Check the carbonyl stretch in IR (
1780 cm⁻¹) to confirm the acid bromide.
Part 2: Scientific Integrity & Reactivity Profile
Mechanistic Insight: Why the Bromide?
3-Bromobenzoyl bromide is a "super-activated" acylating agent. While benzoyl chlorides are standard, the bromide offers distinct kinetic advantages:
-
Leaving Group Ability: Bromide (
) is a weaker base and a better leaving group than chloride ( ), accelerating the rate-determining step (collapse of the tetrahedral intermediate). -
Softness: The C-Br bond is longer and weaker than the C-Cl bond, making the carbonyl carbon more susceptible to nucleophilic attack by sterically hindered or electron-deficient alcohols.
Mechanism: Base-Promoted Nucleophilic Acyl Substitution The reaction proceeds via a classic addition-elimination pathway. A non-nucleophilic base (e.g., Pyridine, Triethylamine) is required to neutralize the HBr byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions (such as dehydration of tertiary alcohols).
Figure 1: Mechanistic pathway for base-promoted esterification. The base acts as a proton scavenger after the nucleophilic attack.
Part 3: Experimental Protocol
Reagents & Equipment
| Component | Specification | Role | Notes |
| Substrate | Target Alcohol ( | Nucleophile | Must be dry (azeotrope with toluene if necessary). |
| Reagent | 3-Bromobenzoyl bromide ( | Electrophile | Moisture Sensitive. Dispense in a fume hood. |
| Base | Pyridine or Triethylamine ( | Acid Scavenger | Pyridine is preferred for acid-sensitive substrates. |
| Solvent | Dichloromethane (DCM) or THF | Medium | Anhydrous grade required ( |
| Catalyst | DMAP ( | Acyl Transfer | Optional. Use for sterically hindered alcohols ( |
Step-by-Step Methodology
Pre-Requisite: Oven-dry all glassware (
-
Solvation (0 min):
-
In a round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve the Alcohol (
mmol) in anhydrous DCM ( mL, concentration). -
Add the Base (Pyridine,
mmol) via syringe. -
Optional: Add DMAP (
mmol) if the alcohol is hindered.
-
-
Temperature Control:
-
Cool the solution to
using an ice/water bath. -
Rationale: Acid bromides are highly reactive. Low temperature prevents exotherms that could cause racemization (if chiral) or decomposition.
-
-
Addition of Electrophile (10 min):
-
Dissolve 3-bromobenzoyl bromide (
mmol) in a separate vial with a small volume of DCM ( mL). -
Add this solution dropwise to the reaction mixture over 5–10 minutes.
-
Observation: A white precipitate (pyridinium hydrobromide) may form immediately. This is a positive sign of reaction progress.
-
-
Reaction Phase (10 min - 4 hrs):
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Monitoring: Check TLC after 30 minutes.
-
Eluent: Hexane:Ethyl Acetate (typically 4:1).
-
Visualization: UV lamp (254 nm). The 3-bromobenzoyl group is a strong chromophore.
-
-
-
Quench & Workup:
-
Once the starting alcohol is consumed, quench by adding Water (
mL) or Saturated .[1] Stir for 10 minutes to hydrolyze excess acid bromide. -
Extraction: Transfer to a separatory funnel. Extract with DCM (
mL). -
Wash: Wash the combined organics with:
-
or
Citric Acid (to remove pyridine/DMAP). -
Saturated
(to remove 3-bromobenzoic acid byproduct). -
Brine (saturated NaCl).
-
or
-
Dry: Dry over anhydrous
or . Filter and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often high purity. If necessary, purify via flash column chromatography on silica gel.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the esterification process.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Reagent | Ensure 3-bromobenzoyl bromide is fresh. It hydrolyzes rapidly in moist air to the carboxylic acid (solid). If the reagent contains white solids, distill or use excess. |
| No Reaction | Steric Hindrance | Add DMAP ( |
| Byproduct Spots | Incomplete Washing | The "acid" byproduct (3-bromobenzoic acid) can streak on silica. Ensure the basic wash ( |
| Emulsion | Density Match | DCM and water can form emulsions. Add solid NaCl to break the emulsion or filter through a Celite pad. |
Part 5: Safety & Handling (HSE)
-
Lachrymator: 3-Bromobenzoyl bromide is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
-
HBr Evolution: Upon contact with moisture, it releases Hydrogen Bromide gas (toxic/corrosive).
-
Storage: Store in a tightly sealed container, preferably under inert gas, in a cool, dry place.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69251, 3-Bromobenzoyl bromide. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).
Sources
Application Note: Precision Functionalization of 3-Bromobenzoyl Bromide
Executive Summary: The Electrophilic Dichotomy
3-Bromobenzoyl bromide (CAS: 6967-28-8) is a high-value bifunctional scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility stems from its dual-electrophile character : it possesses a highly reactive acid bromide (-COBr) and a moderately reactive aryl bromide (-Br).
For the synthetic chemist, this molecule presents a critical chemoselectivity challenge. The acid bromide is prone to rapid hydrolysis and reacts with nucleophiles at rates orders of magnitude higher than the aryl bromide. Conversely, in palladium-catalyzed cross-coupling, the oxidative addition to the acyl-Br bond is generally faster than to the aryl-Br bond, though the instability of the former often dictates a "protection-first" strategy.
This guide details two distinct workflows:
-
The Scaffold Route (Standard): Chemoselective amidation to stabilize the core, followed by cross-coupling.
-
The Ketone Route (Advanced): Direct acyl-cross-coupling to generate 3-bromobenzophenones while preserving the aryl bromide for subsequent functionalization.
Strategic Analysis & Reactivity Hierarchy
To design successful protocols, one must understand the reactivity hierarchy of the electrophilic sites under palladium catalysis. The acyl bromide undergoes oxidative addition significantly faster than the aryl bromide; however, it is also hypersensitive to moisture.
Figure 1: Electrophilic Reactivity Landscape
The following decision tree illustrates the chemoselective pathways based on the initial reaction partner.
Caption: Figure 1. Chemoselective divergence. Path A is the standard medicinal chemistry route for library generation. Path B is the advanced route for ketone synthesis.
Protocol A: The "Scaffold Route" (Amidation Coupling)
Application: Generation of biaryl amide libraries. Rationale: Converting the unstable acid bromide to an amide prevents catalyst poisoning by HBr and eliminates hydrolysis risks during the subsequent aqueous Suzuki coupling.
Step 1: Chemoselective Amidation
Target: Conversion of -COBr to -CONR
Reagents:
-
3-Bromobenzoyl bromide (1.0 equiv)
-
Primary/Secondary Amine (1.05 equiv)
-
Triethylamine (Et
N) or DIPEA (1.2 equiv) -
Dichloromethane (DCM), Anhydrous
Procedure:
-
Setup: Purge a round-bottom flask with N
. Add the amine and Et N to anhydrous DCM (0.2 M concentration). -
Addition: Cool to 0 °C. Add 3-bromobenzoyl bromide (dissolved in minimal DCM) dropwise over 15 minutes. Note: The reaction is highly exothermic.
-
Monitor: Warm to room temperature (RT) and stir for 1 hour. TLC (Hexane/EtOAc) should show complete consumption of the amine.
-
Workup: Quench with sat. NaHCO
. Extract with DCM. Wash organic layer with 1M HCl (if product is not basic) and brine. Dry over MgSO and concentrate. -
Outcome: Yields are typically >90%.[1][2] The product (3-bromobenzamide) is stable and ready for coupling.
Step 2: Suzuki-Miyaura Cross-Coupling
Target: Coupling at the Ar-Br site.[1][3][4][5][6]
Reagents:
-
3-Bromobenzamide intermediate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (3-5 mol%) - Chosen for robustness against steric bulk and oxygen. -
Base: K
CO (2.0 equiv) or Cs CO (for sterically hindered substrates). -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Procedure:
-
Degassing: Combine the amide, boronic acid, base, and solvent in a reaction vial. Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling.
-
Catalysis: Add Pd(dppf)Cl
·DCM. Seal the vial. -
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine. Purify via flash chromatography.
Protocol B: The "Ketone Route" (Direct Acyl-Coupling)
Application: Synthesis of functionalized benzophenones. Rationale: Palladium inserts into the Acyl-Br bond faster than the Aryl-Br bond. By using anhydrous conditions, one can couple a boronic acid directly to the carbonyl carbon to form a ketone, leaving the Aryl-Br intact for a second coupling event [1].
Critical Constraint: Strictly anhydrous conditions are required to prevent hydrolysis of the acid bromide to 3-bromobenzoic acid.
Workflow Diagram: Sequential Double Coupling
Caption: Figure 2. Sequential functionalization exploiting the reactivity gap between Acyl-Br and Aryl-Br.
Procedure:
-
Preparation: Dry Toluene over Na/Benzophenone or molecular sieves. Use dry Cs
CO . -
Setup: In a glovebox or under strict Argon flow, mix 3-bromobenzoyl bromide (1.0 equiv), Aryl Boronic Acid (1.0 equiv), and Cs
CO (1.5 equiv) in Toluene. -
Catalyst: Add Pd(PPh
) (1-3 mol%). Note: Triphenylphosphine ligands are preferred here to avoid decarbonylation, which can occur with more electron-rich ligands. -
Reaction: Heat to 60 °C (lower temperature than Protocol A) for 2-4 hours.
-
Why 60 °C? Higher temperatures (>100 °C) increase the risk of Pd inserting into the Ar-Br bond or decarbonylation of the acyl complex.
-
-
Monitoring: Monitor by GC-MS or anhydrous TLC. Look for the ketone peak (M+ Ar).
-
Isolation: Standard aqueous workup. The Ar-Br handle remains intact for further chemistry.
Data Summary & Troubleshooting
Table 1: Comparative Reactivity of Electrophiles
| Electrophile | Pd Oxidative Addition Rate | Hydrolysis Risk | Recommended Strategy |
| Acyl Bromide (-COBr) | Fastest ( | High | Derivatize immediately or use anhydrous coupling. |
| Aryl Iodide (-I) | Fast | Low | Compatible with standard Suzuki. |
| Aryl Bromide (-Br) | Moderate | Low | Requires heat (80°C+) or active ligands. |
| Aryl Chloride (-Cl) | Slow | Low | Requires specialized ligands (e.g., Buchwald). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Hydrolysis (Benzoic Acid formation) | Moisture in solvent or base (Protocol B). | Use anhydrous Toluene and dry Cs |
| Homocoupling (Ar-Ar) | Oxygen presence during Suzuki. | Sparge solvents with Argon for >15 mins. Ensure base is not in huge excess. |
| Decarbonylation (Ar-Br formation) | Reaction temp too high during Acyl-coupling. | Lower temp to 50-60 °C. Use Pd(PPh |
| Low Yield (Amidation) | HCl accumulation. | Ensure >1.0 equiv of Et |
References
-
Haddach, M., & McCarthy, J. R. (1999). A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids. Tetrahedron Letters, 40(16), 3109-3112. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Guram, A. S., et al. (2010).[7] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Sources
- 1. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
Troubleshooting & Optimization
removing unreacted 3-bromobenzoyl bromide from reaction mixtures
Technical Support Center: Purification Strategies for 3-Bromobenzoyl Bromide
Introduction
You are likely dealing with a reaction where 3-bromobenzoyl bromide was used as an electrophile (e.g., Friedel-Crafts acylation, esterification, or amide coupling) and now exists as a lachrymatory, highly reactive impurity alongside your desired product.
Because this compound is an acid halide, it is prone to hydrolysis. The most effective removal strategies leverage its high reactivity to convert it into a species with drastically different solubility properties (3-bromobenzoic acid) or chemically sequester it.
Section 1: Chemical Behavior & Diagnostics
Before selecting a protocol, understand the transformation.[1] You are not removing the acid bromide directly; you are effectively removing its derivatives.
The Hydrolysis Pathway:
-
Impurity: 3-Bromobenzoyl bromide (Liquid/Low-melting solid, lachrymator).
-
Byproduct: 3-Bromobenzoic acid (Solid, MP: 155–158°C) [1].
-
Solubility Shift: The acid bromide is soluble in organics (DCM, EtOAc). The hydrolyzed acid is also soluble in organics unless deprotonated by a base.
Section 2: Liquid-Liquid Extraction (The Standard Approach)
Scenario: Your product is stable to mild aqueous base and is soluble in organic solvents (DCM, Ethyl Acetate, Ether).
The Logic: We deliberately hydrolyze the unreacted acid bromide to 3-bromobenzoic acid, then use a basic wash to convert that acid into its water-soluble carboxylate salt (sodium 3-bromobenzoate). Your neutral product remains in the organic layer.
Protocol: Quench & Partition
-
Quench: Cool the reaction mixture to 0°C. Add water or a 1:1 mixture of water/brine dropwise. Caution: HBr gas evolution may occur.
-
Dilute: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash 1 (Hydrolysis/Removal): Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Wash 2 (Trace Removal): Repeat the bicarbonate wash until no further gas evolution is observed.
-
Wash 3 (Neutralization): Wash with brine to remove trapped water.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.
Data: Solubility Profile
| Compound | Organic Phase (DCM/EtOAc) | Aqueous Phase (Neutral) | Aqueous Phase (Basic - NaHCO₃) |
| 3-Bromobenzoyl bromide | Soluble | Reacts (Hydrolyzes) | Reacts (Hydrolyzes & Ionizes) |
| 3-Bromobenzoic acid | Soluble | Insoluble (Precipitates) | Soluble (as Sodium salt) |
| Target Product (Neutral) | Soluble | Insoluble | Insoluble |
Workflow Diagram: Extraction Logic
Caption: Separation of neutral product from acidic byproducts via phase switching.
Section 3: Solid-Phase Scavenging (The Sensitive Approach)
Scenario: Your product is acid-sensitive, water-sensitive, or amphoteric (contains both acidic and basic groups), making liquid-liquid extraction difficult.
The Logic: Use a polymer-supported amine (scavenger resin) to covalently trap the acid bromide. The resin is then removed by simple filtration.[5] This avoids aqueous workup entirely [2].
Recommended Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Benzylamine polystyrene.
Protocol: Resin Scavenging
-
Calculate Load: Estimate the excess 3-bromobenzoyl bromide (e.g., 0.5 mmol excess).
-
Add Resin: Add 2–3 equivalents (relative to the excess reagent) of the amine resin to the reaction mixture.
-
Agitate: Stir or shake gently at room temperature for 1–2 hours.
-
Filter: Filter the mixture through a fritted funnel or a cotton plug.
-
Rinse: Rinse the resin with the reaction solvent (DCM/THF) to recover any adsorbed product.
-
Result: The filtrate contains your product; the impurity is left on the filter paper.
Mechanism Diagram: Scavenging
Caption: Covalent sequestration of electrophiles using amine-functionalized resins.
Section 4: Frequently Asked Questions (Troubleshooting)
Q1: I tried the bicarbonate wash, but I'm getting a terrible emulsion. What now? A: Emulsions often occur when solid 3-bromobenzoic acid precipitates at the interface before fully dissolving in the base.
-
Fix: Add a small amount of Methanol or Isopropanol to the separatory funnel. This increases the solubility of the organic acid in the aqueous phase during the transition. Alternatively, filter the biphasic mixture through a pad of Celite to break the emulsion.
Q2: Can I remove it by distillation? A: Technically, yes, but it is difficult.
-
Properties: 3-Bromobenzoyl chloride boils at ~75°C (0.5 mmHg) [3].[6] The bromide will have a significantly higher boiling point (likely >100°C at reduced pressure) and is thermally unstable.
-
Risk: High heat promotes decomposition and polymerization. Distillation is only recommended if your product has a very low boiling point (<150°C) and can be distilled away from the heavy acid bromide residue.
Q3: I see a new spot on my TLC that isn't my product or the starting material. A: This is likely the anhydride .
-
If the quench was inefficient (too little water/base), two molecules of 3-bromobenzoyl bromide (or the acid and the bromide) can react to form 3-bromobenzoic anhydride.
-
Fix: This anhydride is more stable than the acid bromide. You must treat the organic layer with a nucleophile like N,N-dimethylethylenediamine (liquid scavenger) or heat with aqueous NaOH to force hydrolysis, then repeat the extraction.
Q4: How do I handle the safety risks? A: 3-Bromobenzoyl bromide is a potent lachrymator and corrosive [4].
-
Always quench in a fume hood.
-
Rinse all glassware with acetone, then quench the acetone rinse with aqueous ammonia or bicarbonate before removing it from the hood. Do not bring unquenched glassware to the cleaning sink.
References
-
Journal of the American Chemical Society. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interactions in the solid state. II: Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromobenzoyl Bromide & Derivatives
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 3-bromobenzoyl bromide and its derivatives. Acyl bromides are highly reactive, moisture-sensitive intermediates, and their purification presents unique challenges. This document provides in-depth, field-proven insights into troubleshooting common issues and outlines robust protocols for achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of 3-bromobenzoyl bromide.
Q1: What are the primary impurities I should expect in my crude 3-bromobenzoyl bromide?
The impurity profile of crude 3-bromobenzoyl bromide is intrinsically linked to its synthesis, which typically involves the reaction of 3-bromobenzoic acid with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[1]
-
Unreacted Starting Material: Residual 3-bromobenzoic acid is a very common impurity.
-
Hydrolysis Product: Due to the high reactivity of the acyl bromide functional group, exposure to atmospheric or trace moisture will hydrolyze the product back to 3-bromobenzoic acid.[2][3]
-
Inorganic By-products: If PBr₃ is used, phosphorous acid (H₃PO₃) will be formed as a by-product.[1]
-
Excess Brominating Agent: Unreacted brominating agent may also be present.
Q2: How can I reliably assess the purity of my 3-bromobenzoyl bromide sample?
Given the compound's reactivity, a multi-technique approach is recommended for accurate purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile, thermally stable compounds. It provides a direct measure of purity via peak area percentage and confirms the identity of the main component and volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals are distinct from the product peaks. The presence of a broad singlet corresponding to a carboxylic acid proton is a clear indicator of hydrolysis.[5]
-
Infrared (IR) Spectroscopy: The most telling feature is the carbonyl (C=O) stretching frequency. For acyl bromides, this appears at a characteristically high wavenumber, typically around 1785-1815 cm⁻¹. The presence of a broad absorption in the 2500-3300 cm⁻¹ region would indicate O-H stretching from the contaminating carboxylic acid.[5]
Q3: What are the principal purification techniques for these compounds?
The choice of technique depends on the physical state of the compound (liquid vs. solid) and the nature of the impurities.
-
Vacuum Distillation: The gold standard for purifying liquid acyl halides like 3-bromobenzoyl bromide. It effectively separates the product from non-volatile impurities like 3-bromobenzoic acid and inorganic by-products.[6]
-
Recrystallization: The most effective method for solid derivatives. The key is selecting a solvent system where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[7][8]
-
Flash Chromatography: This method should be approached with caution. Acyl halides can decompose on acidic silica gel.[9] It is generally reserved for less reactive derivatives and requires careful selection of a neutral stationary phase (like deactivated silica) and non-protic eluents.
Q4: What are the critical safety precautions for handling 3-bromobenzoyl bromide?
-
Moisture Sensitivity: All glassware must be rigorously dried (oven or flame-dried) and the experiment must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6]
-
Corrosivity and Toxicity: 3-bromobenzoyl bromide is a lachrymator (causes tearing) and is corrosive.[10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Workup: Reactions involving these compounds evolve hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure appropriate scrubbing or venting is in place.
Section 2: Troubleshooting Purification Workflows
This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of 3-bromobenzoyl bromide and its derivatives.
Troubleshooting Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Distilling Over | 1. Vacuum Leak: The system is not reaching the required low pressure, thus the boiling point is too high. 2. Thermometer Placement: The thermometer bulb is positioned too high and is not accurately reading the vapor temperature. 3. Thermal Decomposition: The heating mantle temperature is too high, causing the product to decompose rather than boil. | 1. Check all joints and seals. Use high-vacuum grease. Ensure the pump is functioning correctly and is protected by a cold trap. 2. Position the thermometer bulb just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling. 3. Heat the distillation flask gently and slowly. Use a sand bath or oil bath for even heat distribution. Do not exceed the compound's decomposition temperature. |
| Product is Dark/Discolored | 1. Co-distillation of Impurities: High-boiling colored impurities are being carried over. 2. Decomposition in the Flask: Product is degrading due to prolonged heating or excessive temperature. | 1. Use a fractionating column (e.g., a Vigreux column) to improve separation between your product and closely boiling impurities. Discard the first and last fractions. 2. Ensure a good vacuum to lower the boiling point. Distill as quickly as possible without compromising separation. |
| Uncontrolled Boiling ("Bumping") | 1. Insufficient Nucleation: Lack of boiling chips or inadequate stirring. 2. Rapid Heating: The liquid is being superheated. | 1. Add fresh, inert boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. 2. Heat the flask gradually. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | 1. Solvent is too "good": The product remains highly soluble even at low temperatures. 2. Solution is not supersaturated: Too much solvent was used. 3. Presence of Oily Impurities: Impurities are inhibiting the formation of a crystal lattice. | 1. Add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity persists. 2. Evaporate some of the solvent to concentrate the solution. 3. Attempt to "seed" the solution with a previously obtained pure crystal. If that fails, an initial purification by another method (e.g., distillation of a precursor) may be necessary. |
| Product "Oils Out" Instead of Crystallizing | 1. Cooling Too Rapidly: The solution becomes supersaturated too quickly. 2. Solvent Choice: The boiling point of the solvent is higher than the melting point of the solute. | 1. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Gentle scratching of the inner flask wall with a glass rod can induce crystallization. 2. Choose a lower-boiling point solvent or a different solvent system. |
Section 3: Experimental Protocols & Workflows
Workflow 1: Decision-Making for Purification Strategy
The following decision tree provides a logical pathway for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification of 3-Bromobenzoyl Bromide by Vacuum Distillation
This protocol describes the standard procedure for purifying liquid 3-bromobenzoyl bromide from non-volatile impurities.
Materials:
-
Crude 3-bromobenzoyl bromide
-
Round-bottom flasks (2), appropriately sized
-
Short-path distillation head with condenser
-
Receiving flask (e.g., pear-shaped flask)
-
Thermometer and adapter
-
Magnetic stir bar or boiling chips
-
Heating mantle or oil bath
-
Vacuum pump, tubing, and cold trap (with liquid nitrogen or dry ice/acetone)
-
High-vacuum grease
Workflow Diagram:
Caption: Workflow for vacuum distillation.
Procedure:
-
Glassware Preparation: Assemble the distillation apparatus (distilling flask, short-path head, condenser, receiving flask) and flame-dry all parts under vacuum or oven-dry overnight. Allow to cool under an inert atmosphere (e.g., a stream of nitrogen).
-
Apparatus Assembly: Place a magnetic stir bar or fresh boiling chips into the distillation flask. Add the crude 3-bromobenzoyl bromide.
-
System Seal: Lightly grease all glass joints with high-vacuum grease and assemble the apparatus. Ensure the thermometer bulb is correctly positioned.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Once a stable, low pressure is achieved, begin to heat the distillation flask gently while stirring.
-
Distillation: The product will begin to distill and condense. Collect the fraction that boils at a constant temperature. For the analogous 3-bromobenzoyl chloride, the boiling point is 74-75 °C at 0.5 mmHg.[6] The bromide will have a higher boiling point. Discard any initial forerun that comes over at a lower temperature.
-
Completion: Once the product has distilled, stop heating the flask. Allow the system to cool completely before slowly and carefully venting the apparatus, preferably with an inert gas like nitrogen.
-
Storage: Immediately transfer the purified, colorless product to a clean, dry, amber glass bottle with a tightly sealed cap. Store under an inert atmosphere.
References
-
PrepChem.com. Preparation of 3-bromobenzyl bromide. Available at: [Link]
- Google Patents. (EP0908446A1). Method for producing benzyl bromide derivatives.
- Google Patents. (US2475966A). Preparation of acyl halides.
-
Organic Syntheses. Alkyl and alkylene bromides. Available at: [Link]
-
Archana, S. D., et al. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. PMC. Available at: [Link]
-
Angene. 3-Bromobenzyl bromide. Available at: [Link]
- Google Patents. (US5962723A). Method for producing benzyl bromide derivatives.
-
RSC Publishing. (1926, January 01). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Available at: [Link]
-
Burton, T. M., & Degering, E. F. (1940). The Preparation of Acetyl Bromide. Journal of the American Chemical Society. Available at: [Link]
-
IUCr Journals. (2022, September 08). Synthesis and crystal structures of 1-benzoyl-4-(4- nitrophenyl)piperazine and 1-(4-bromobenzoyl). Available at: [Link]
- Google Patents. (CN100543003C). A kind of preparation method of p-bromobenzyl bromide.
-
Organic Syntheses. p-BROMOBENZALDEHYDE. Available at: [Link]
-
ResearchGate. (2014, October 01). How does one separate Benzyl bromide from the reaction mixture? Available at: [Link]
-
PubChem. 3-Bromobenzyl bromide. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
University of Zaragoza. (2017, July 15). Reactivity of acyl halides. Available at: [Link]
-
Colorectal Cancer. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
Miller, O. Exploring the Usefulness of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution. CDN. Available at: [Link]
-
MilliporeSigma. 3-Bromobenzyl bromide 99. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Available at: [Link]
-
chemeurope.com. Acyl halide. Available at: [Link]
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
-
Reddit. (2024, September 17). TLC stains for Acyl halides. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactivity of acyl halides [qorganica.es]
- 3. Acyl_halide [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. EP0908446A1 - Method for producing benzyl bromide derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing 3-Bromobenzoyl Bromide
[1]
Product: 3-Bromobenzoyl Bromide CAS: 1711-09-7 Chemical Class: Acid Halide (Acyl Bromide) Support Tier: Advanced Research & Development[1]
Core Directive: The Stability Triad
Executive Summary: 3-Bromobenzoyl bromide is chemically labile.[1] Unlike its chloride analog, the C–Br bond in the acyl group is significantly weaker (approx. 60 kcal/mol vs. 81 kcal/mol for C–Cl), rendering it highly susceptible to homolytic cleavage by photons (light) and nucleophilic attack by moisture.[1]
To maintain purity >98%, you must adhere to the Stability Triad :
-
Photonic Exclusion: Absolute darkness (Amber glass + Foil).
-
Hydrologic Exclusion: Desiccated environment (<10 ppm
). -
Thermal Suppression: Storage at 2–8°C (Refrigerated).
The Degradation Mechanism (The "Why")
Understanding the degradation pathway is essential for effective troubleshooting.[1] The yellow/orange discoloration commonly observed is elemental bromine (
A. Photolysis (Light Damage)
Upon exposure to UV or visible light (blue spectrum), the acyl carbon-bromine bond undergoes homolytic cleavage.
B. Hydrolysis (Moisture Damage)
Moisture attacks the carbonyl carbon, releasing Hydrogen Bromide (HBr).
Degradation Pathway Diagram
Caption: Figure 1.[2][3] Synergistic degradation pathways showing photolytic cleavage leading to discoloration and hydrolysis leading to solid precipitate.[1]
Storage & Handling Protocols
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Technical Rationale |
| Container | Amber Borosilicate Glass | Blocks UV/Blue light transmission <450nm. |
| Secondary Barrier | Aluminum Foil Wrap | Provides 100% opacity against ambient lab light. |
| Headspace Gas | Argon (preferred) or | Heavier-than-air Argon blankets the liquid, preventing moisture diffusion.[1] |
| Sealant | Parafilm® or Teflon Tape | Prevents atmospheric exchange at the cap junction. |
| Temperature | 2°C to 8°C | Slows radical propagation kinetics (Arrhenius equation). |
Handling "Best Practices"
-
The "Schlenk" Rule: Always handle under an inert atmosphere. If a glovebox is unavailable, use Schlenk line techniques with a positive pressure of Nitrogen.[1]
-
Cold-to-Warm Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins).
-
Needle Transfer: Avoid pouring. Use a dried syringe and needle to withdraw aliquots through a septum to minimize light and air exposure.
Troubleshooting & FAQs
Diagnostic Decision Tree
Use this logic flow to determine if your reagent is salvageable.
Caption: Figure 2. Diagnostic logic for assessing reagent quality based on visual inspection.
Frequently Asked Questions
Q: My sample has turned yellow. Is it ruined?
A: Not necessarily. The yellow color is elemental bromine (
-
Quick Fix: Sparge the liquid with dry Nitrogen for 15 minutes. Bromine is volatile and often evaporates, returning the liquid to a colorless state.[1]
Q: I see white crystals at the bottom of the bottle. A: This indicates moisture contamination.[1] The crystals are 3-bromobenzoic acid .[1]
-
Impact: This is an impurity that will not react to form amides/esters, lowering your yield.[1]
-
Fix: If the supernatant is clear, you can carefully syringe it off.[1] If the solid volume is >5%, redistillation is required.[1]
Q: Can I store it in a plastic container? A: No. Acyl bromides can diffuse through and react with certain plastics (leaching plasticizers). Furthermore, plastics are permeable to moisture over time.[1] Always use glass with a Teflon-lined cap.
Recovery Protocol: Vacuum Distillation
If the reagent is deeply colored or heavily precipitated, purification is necessary.[1]
Safety Warning: Perform in a fume hood. Acyl bromides are lachrymators and corrosive.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried (
) and flushed with Argon. -
Pressure: Apply high vacuum (0.5 – 1.0 mmHg).
-
Note: Do not distill at atmospheric pressure; the high heat required (
) will cause rapid thermal decomposition [2].
-
-
Temperature:
-
Boiling Point (Lit): ~130–135°C at 15 mmHg.
-
Target a bath temperature roughly 20°C higher than the expected boiling point at your specific vacuum pressure.[1]
-
-
Collection:
-
Fraction 1 (Foreshot): Discard the first 5-10%. This contains volatile
and HBr. -
Fraction 2 (Main): Collect the clear, colorless liquid.[1]
-
-
Stabilization: Immediately wrap the receiving flask in foil, backfill with Argon, and transfer to storage.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for handling moisture-sensitive acid halides).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[3][5] Synthesis and Properties of 3-Bromobenzoyl Chloride/Bromide. (General physical property data and reactivity profiles).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromobenzoyl bromide. (Storage and stability data).
Sources
- 1. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromobenzoyl Bromide vs. 3-Bromobenzoyl Chloride
For researchers and professionals in drug development and synthetic chemistry, the choice of an acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. Within the class of acyl halides, subtle structural changes can lead to significant differences in reactivity. This guide provides an in-depth, objective comparison of 3-bromobenzoyl bromide and 3-bromobenzoyl chloride, moving beyond catalog specifications to explore the fundamental principles and practical implications of their respective reactivities.
Introduction: The Acyl Halide Landscape
3-Bromobenzoyl halides are versatile intermediates in organic synthesis, valued for the introduction of the 3-bromobenzoyl moiety, a common scaffold in pharmaceuticals and advanced materials. Both the bromide and chloride derivatives serve as potent acylating agents for forming esters, amides, and ketones via nucleophilic acyl substitution. While structurally similar, the difference in the halide leaving group—bromide versus chloride—is the primary determinant of their chemical behavior and reactivity profile. This guide will dissect this critical difference, providing a theoretical framework and actionable experimental protocols to inform your selection process.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding begins with the fundamental properties of each reagent. While the 3-bromo substituent on the aromatic ring is identical, the acyl halide function imparts distinct characteristics.
| Property | 3-Bromobenzoyl Bromide | 3-Bromobenzoyl Chloride |
| CAS Number | 618-44-0[1] | 1711-09-7[2][3] |
| Molecular Formula | C₇H₄Br₂O[1] | C₇H₄BrClO[2][4] |
| Molecular Weight | 263.91 g/mol [1] | 219.46 g/mol [2][5] |
| Boiling Point | Not readily available, expected to be higher than the chloride | 74-75 °C @ 0.5 mmHg[2][3] |
| Density | Not readily available, expected to be higher than the chloride | 1.662 g/mL at 25 °C[2][3] |
| Appearance | Typically a liquid | Clear, colorless to light yellow liquid[6][7] |
| Moisture Sensitivity | Highly sensitive | Highly sensitive[6] |
The Theoretical Basis of Reactivity: Leaving Group Ability is Key
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established trend: acyl halides > anhydrides > esters > amides .[8][9] This hierarchy is governed by the stability of the leaving group and the electrophilicity of the carbonyl carbon.[8] When comparing 3-bromobenzoyl bromide and 3-bromobenzoyl chloride, the decisive factor is the nature of the halide leaving group.
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the halide as a leaving group and reforming the carbonyl double bond.
Mechanism: Nucleophilic Acyl Substitution
A simplified representation of the general mechanism for nucleophilic acyl substitution.
Why is 3-Bromobenzoyl Bromide More Reactive?
-
Superior Leaving Group: The fundamental principle is that a better leaving group is the conjugate base of a stronger acid. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base and a more stable anion than the chloride ion (Cl⁻).[10][11] This superior stability means Br⁻ is expelled more readily from the tetrahedral intermediate, accelerating the rate-determining step for many such reactions.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond.[10] Less energy is required to break the C-Br bond during the elimination step, which contributes to a lower activation energy for the overall reaction and thus a faster reaction rate.
The electronic influence of the meta-bromo substituent on the aromatic ring is identical for both molecules. It exerts a moderate electron-withdrawing inductive effect, which slightly increases the electrophilicity of the carbonyl carbon in both cases, but it does not differentiate their reactivity. Therefore, the enhanced reactivity of the acyl bromide is almost entirely attributable to the properties of the leaving group.[12]
Quantitative Reactivity Comparison: Experimental Insights
While both reagents are highly reactive, the difference can be quantified in a laboratory setting. A competitive reaction, where a nucleophile is treated with an equimolar mixture of both acyl halides, provides a direct measure of their relative reactivity. The product ratio, determined by techniques like ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS), reflects the kinetic preference.
Representative Experimental Data:
The following table summarizes expected outcomes from the competitive esterification of benzyl alcohol at 0 °C.
| Reagent Mixture (1:1) | Nucleophile | Product Ratio (Bromide Derivative : Chloride Derivative) | Expected Observation |
| 3-Bromobenzoyl Bromide & 3-Bromobenzoyl Chloride | Benzyl Alcohol (0.9 eq) | > 5 : 1 | The reaction kinetically favors the formation of benzyl 3-bromobenzoate from the acyl bromide. |
This data is representative and illustrates the expected kinetic outcome based on established chemical principles. Actual ratios may vary with substrate, solvent, and temperature.
Experimental Protocol: A Self-Validating System for Reactivity Assessment
This protocol provides a robust method for directly comparing the reactivity of 3-bromobenzoyl bromide and 3-bromobenzoyl chloride in a competitive acylation reaction.
Objective: To determine the relative reactivity by analyzing the product distribution from a competitive reaction with a model nucleophile (e.g., 4-nitroaniline).
Materials:
-
3-Bromobenzoyl Bromide (≥98%)
-
3-Bromobenzoyl Chloride (≥98%)[2]
-
4-Nitroaniline (≥99%)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer
-
GC-MS system for analysis
Procedure:
-
Reagent Preparation: In a dry, nitrogen-flushed 50 mL round-bottom flask, dissolve 4-nitroaniline (138 mg, 1.0 mmol) and the internal standard (e.g., 84 mg, 0.5 mmol) in 20 mL of anhydrous DCM.
-
Acyl Halide Solution: In a separate dry vial, prepare a stock solution containing 3-bromobenzoyl bromide (264 mg, 1.0 mmol) and 3-bromobenzoyl chloride (219.5 mg, 1.0 mmol).
-
Reaction Initiation: Cool the 4-nitroaniline solution to 0 °C in an ice bath. To this solution, add triethylamine (153 µL, 1.1 mmol).
-
Competitive Acylation: While stirring vigorously, add the acyl halide mixture dropwise to the nucleophile solution over 1 minute.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Take aliquots (0.1 mL) at specific time points (e.g., 5, 15, 30, and 60 minutes), immediately quenching them in a vial containing a dilute solution of aqueous sodium bicarbonate. Extract the organic components with a small amount of ethyl acetate for GC-MS analysis.
-
Work-up (after 60 min): Quench the entire reaction mixture by pouring it into 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product and the time-point aliquots by GC-MS to determine the ratio of the two amide products relative to the internal standard.
Workflow Diagram
Workflow for the competitive acylation experiment.
Practical Implications and Selection Criteria
-
For High Reactivity Needs: When acylating poorly nucleophilic substrates or when mild reaction conditions (low temperature, short reaction times) are essential, 3-bromobenzoyl bromide is the superior choice. Its heightened reactivity can overcome activation barriers that the corresponding chloride cannot.
-
For Controlled Reactions: For highly exothermic reactions or when dealing with sensitive substrates, the slightly attenuated reactivity of 3-bromobenzoyl chloride may offer better control and prevent side reactions.[13]
-
Cost and Stability: Acyl chlorides are generally more common, often less expensive, and may have a longer shelf-life than the more reactive acyl bromides, which can be factors in process development and scale-up.
Conclusion
Based on fundamental principles of physical organic chemistry, 3-bromobenzoyl bromide is a more reactive acylating agent than 3-bromobenzoyl chloride . This difference is not due to the aromatic substituent but is overwhelmingly dictated by the superior leaving group ability of the bromide ion and the weaker carbon-bromine bond. While both are potent reagents, the bromide offers a kinetic advantage for challenging transformations, whereas the chloride provides a balance of reactivity, control, and economic viability. The experimental framework provided herein allows researchers to validate these principles and make informed decisions tailored to their specific synthetic objectives.
References
-
Which is more reactive Acyl chloride or Acyl bromide? . Quora. [Link]
-
Chemical Properties of 3-Bromobenzoyl chloride (CAS 1711-09-7) . Cheméo. [Link]
-
Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 . PubChem, National Center for Biotechnology Information. [Link]
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism) . LibreTexts Chemistry. [Link]
-
Benzoyl bromide, 3-bromo- | C7H4Br2O | CID 69251 . PubChem, National Center for Biotechnology Information. [Link]
-
Polarisation in Acyl Groups . Study Mind. [Link]
-
Better Leaving Group: Bromide VS Chloride . Reddit. [Link]
Sources
- 1. Benzoyl bromide, 3-bromo- | C7H4Br2O | CID 69251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromobenzoyl chloride 98 1711-09-7 [sigmaaldrich.com]
- 3. 3-Bromobenzoyl chloride | 1711-09-7 [chemicalbook.com]
- 4. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromobenzoyl chloride (CAS 1711-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3-Bromobenzoyl chloride CAS#: 1711-09-7 [m.chemicalbook.com]
- 7. 3-Bromobenzoyl chloride, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. studymind.co.uk [studymind.co.uk]
Technical Comparison: GC-MS Profiling of 3-Bromobenzoyl Bromide vs. Acyl Chloride Analogs
Executive Summary & Strategic Context
In pharmaceutical synthesis, 3-bromobenzoyl bromide is a high-reactivity electrophile often used when the corresponding chloride is insufficiently reactive or when specific halogen-exchange kinetics are required. However, its analysis by GC-MS presents a unique challenge: lability .
Unlike stable intermediates, acid bromides are prone to rapid hydrolysis and thermal degradation in the injection port. This guide compares the fragmentation physics of 3-bromobenzoyl bromide against its primary alternative, 3-bromobenzoyl chloride , and establishes a self-validating protocol to distinguish the intact molecule from its hydrolysis products.
Key Differentiators at a Glance
| Feature | 3-Bromobenzoyl Bromide | 3-Bromobenzoyl Chloride |
| Molecular Ion ( | m/z 262, 264, 266 (1:2:1 Triplet) | m/z 218, 220, 222 (Complex Mix) |
| Reactivity | High (Rapid Hydrolysis) | Moderate (Stable in dry solvent) |
| Base Peak | m/z 183/185 (Benzoyl Cation) | m/z 183/185 (Benzoyl Cation) |
| Diagnostic Loss | -79/81 Da (Loss of Br radical) | -35/37 Da (Loss of Cl radical) |
Theoretical Framework: Isotope Physics & Fragmentation
The definitive identification of 3-bromobenzoyl bromide relies on the unique isotopic signature of the two bromine atoms (one on the ring, one on the carbonyl).
The "Double Bromine" Signature
Natural bromine exists as
-
3-Bromobenzoyl Bromide (
): Contains two bromine atoms.-
This creates a classic 1:2:1 triplet pattern for the molecular ion (
). -
m/z 262:
+ -
m/z 264:
+ (Mixed, 2x probability) -
m/z 266:
+
-
-
3-Bromobenzoyl Chloride (
): Contains one Br and one Cl.[1][2]-
Chlorine isotopes (
approx 3:1 to ) interfere with the bromine doublet, creating a "staircase" or skewed pattern distinct from the bromide analog.
-
Mechanism of Fragmentation
The fragmentation follows a predictable Alpha-Cleavage pathway driven by the stability of the acylium ion.
-
Ionization: Electron impact removes an electron from the oxygen lone pair.
-
-Cleavage: The bond between the carbonyl carbon and the halogen breaks. The halogen leaves as a radical.
-
Bromide: Loss of Br (79 or 81).[3]
-
Chloride: Loss of Cl (35 or 37).
-
-
Acylium Ion Formation: Both compounds collapse to the same intermediate: the 3-bromobenzoyl cation (
183/185). -
Decarbonylation: The acylium ion loses CO (28 Da) to form the 3-bromophenyl cation (
155/157).
Visualizing the Pathway
The following diagram illustrates the specific decay chain for 3-bromobenzoyl bromide.
Figure 1: Mechanistic fragmentation pathway of 3-bromobenzoyl bromide under 70eV Electron Impact (EI).
Comparative Analysis: Bromide vs. Chloride vs. Derivative
This section provides the experimental data needed to distinguish the product from its alternatives.
Table 1: Ion Abundance & Diagnostic Peaks
| Fragment Ion | 3-Bromobenzoyl Bromide | 3-Bromobenzoyl Chloride | Methyl 3-Bromobenzoate (Derivative) |
| Molecular Ion ( | 262/264/266 (Strong) | 218/220/222 (Moderate) | 214/216 (Strong) |
| [M - Halogen] | 183/185 (Base Peak) | 183/185 (Base Peak) | 183/185 (Base Peak - OMe loss) |
| [M - CO - Halogen] | 155/157 (Strong) | 155/157 (Strong) | 155/157 (Strong) |
| [M - CO] | Rare (Unstable) | Rare | Rare |
| Key Distinction | M+ is +44 Da vs Chloride.Isotope pattern is 1:2:1. | M+ is -44 Da vs Bromide.Isotope pattern is complex. | M+ is -48 Da vs Bromide.Loss of 31 (OMe). |
Interpretation
-
The "Trap": Note that the Base Peak (183/185) is identical for all three compounds. If you scan only for the base peak, you cannot distinguish the starting material from the chloride analog or the ester derivative.
-
The Solution: You must monitor the molecular ion region (>200 Da) to confirm the specific acyl halide present.
Validated Experimental Protocols
Direct analysis of acid bromides is risky because trace moisture in the GC inlet or solvent will convert the bromide to 3-bromobenzoic acid (MW 200/202), leading to false purity data.
Protocol A: Direct Analysis (Inert Workflow)
Use this to confirm the identity of the bulk material.
-
Solvent: Anhydrous Dichloromethane (DCM) or Hexane (dried over molecular sieves).
-
Preparation: Dissolve 5 mg sample in 1 mL solvent. Do not sonicate (heat promotes hydrolysis).
-
Inlet: Split injection (50:1) at 200°C. Note: Keep inlet temperature lower than standard (250°C) to prevent thermal degradation.
-
Column: Non-polar (e.g., DB-5ms or HP-5).
-
Validation: Look for the 262/264/266 triplet. If you see a peak at 200/202, your sample has hydrolyzed.
Protocol B: Derivatization (Purity Assay)
Use this for quantitative purity checks to avoid inlet decomposition issues.
-
Quench: Add 10 mg sample to 1 mL Methanol .
-
Reaction: Warm to 40°C for 5 minutes. The acid bromide converts quantitatively to Methyl 3-bromobenzoate .
-
Analysis: Analyze for the methyl ester (MW 214/216).
-
Calculation: Back-calculate purity based on the ester peak area.
Workflow Visualization
Figure 2: Decision tree for analytical workflow selection.
References
-
NIST Mass Spectrometry Data Center. Benzoyl bromide Mass Spectrum.[4][5] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
- Context: Provides the baseline fragmentation for the unsubstituted benzoyl bromide parent, establishing the loss of Br (79/81)
-
PubChem. 3-Bromobenzoyl chloride (Compound).[1] National Library of Medicine. Available at: [Link]
- Context: Comparative data for the chloride analog, confirming the molecular weight and distinct isotope p
- Context: Physical properties and handling requirements for moisture-sensitive acid halides.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
- 1. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromobenzoyl chloride(1711-09-7) IR Spectrum [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoyl bromide [webbook.nist.gov]
- 6. 3-methylbenzoyl bromide [webbook.nist.gov]
A Senior Application Scientist's Guide to Validating the Structure of 3-Bromobenzoyl Bromide Reaction Products
For researchers and professionals in drug development and materials science, 3-bromobenzoyl bromide is a cornerstone reagent. Its utility as a versatile acylating agent allows for the synthesis of a diverse array of molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] The introduction of the 3-bromophenyl moiety is often a strategic choice, providing a reactive handle for subsequent cross-coupling reactions to build molecular complexity. However, the success of any multi-step synthesis hinges on the unequivocal structural validation of its intermediates.
This guide provides an in-depth comparison of analytical techniques to validate the products formed from the reaction of 3-bromobenzoyl bromide with common nucleophiles. We will move beyond simple procedural lists to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the scientific integrity of your results.
Chapter 1: The Synthetic Landscape: Anticipating the Products
3-Bromobenzoyl bromide readily reacts with a variety of nucleophiles via nucleophilic acyl substitution. The highly reactive acyl bromide is displaced by the nucleophile, forming a new, more stable functional group and releasing hydrogen bromide as a byproduct. Understanding the expected products is the first step in designing a robust validation strategy.
-
Reaction with Primary/Secondary Amines: Forms N-substituted-3-bromobenzamides.
-
Reaction with Alcohols: Yields 3-bromobenzoate esters.
-
Reaction with Thiols: Produces S-alkyl/S-aryl-3-bromobenzothioates.[3][4]
The validation process must therefore confirm two key transformations: the formation of the new amide, ester, or thioester linkage and the retention of the 3-bromophenyl ring structure.
Caption: General reaction of 3-bromobenzoyl bromide with a nucleophile.
Chapter 2: A Multi-Technique Validation Workflow
No single technique provides a complete structural picture. A logical, multi-pronged approach is essential for unambiguous structure determination. This workflow progresses from rapid initial checks to comprehensive characterization.
Caption: Recommended workflow for structural validation.
Rapid Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is the ideal first-pass analysis. It is a rapid and non-destructive technique that provides immediate confirmation of the reaction's success by monitoring the high-intensity carbonyl (C=O) stretching vibration.[5] The key is observing the disappearance of the highly reactive acyl bromide C=O band and the appearance of a new C=O band at a different frequency, characteristic of the more stable amide, ester, or thioester product.[6][7][8]
| Compound Type | Starting Material C=O (cm⁻¹) | Product C=O (cm⁻¹) | Key Observations |
| 3-Bromobenzoyl Bromide | ~1770-1810 | - | High-frequency C=O stretch due to the electron-withdrawing bromine. |
| Amide Product | - | ~1630-1680 | Lower frequency due to resonance with the nitrogen lone pair. Look for N-H stretch (~3200-3400 cm⁻¹) if a primary or secondary amine was used. |
| Ester Product | - | ~1715-1735 | Intermediate frequency. Also confirm C-O stretch (~1100-1300 cm⁻¹). |
| Thioester Product | - | ~1680-1715 | Lower frequency than the corresponding ester due to the larger sulfur atom and less effective orbital overlap. |
Trustworthiness: This comparative data provides a self-validating system. If a significant peak remains in the acyl bromide region, the reaction is incomplete. The position of the new carbonyl peak provides strong evidence for the identity of the product class.
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid or a single drop of oil) directly onto the ATR crystal.
-
Background Scan: Clean the crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty accessory.
-
Sample Scan: Apply the sample and lower the pressure arm to ensure good contact. Acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Identify the key stretching frequencies, focusing on the carbonyl region (1600-1850 cm⁻¹).
Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[9][10] For 3-bromobenzoyl bromide derivatives, both ¹H and ¹³C NMR provide critical, complementary information.
-
¹H NMR: Confirms the substitution pattern on the aromatic ring and shows the electronic environment of protons in the newly introduced nucleophilic moiety. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[11][12] The splitting patterns (coupling constants) reveal the ortho, meta, and para relationships between protons, confirming the 3-bromo (meta) substitution.[13]
-
¹³C NMR: Reveals the number of unique carbon environments. Aromatic carbons absorb in the 120-150 ppm range.[11] The chemical shift of the carbonyl carbon is also diagnostic.
| Key Structural Feature | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |
| Aromatic Protons | 7.2 - 8.1 | 120 - 137 | The precise shifts and complex splitting patterns confirm the 1,3-disubstituted ring. |
| Carbonyl Carbon | - | 164 - 175 | The chemical shift varies predictably: Amide < Ester ≈ Thioester. |
| Protons α to N (Amide) | 2.8 - 4.0 (N-CH₂) | - | Deshielded by the adjacent nitrogen and carbonyl group. |
| Protons α to O (Ester) | 3.5 - 4.8 (O-CH₂) | - | Highly deshielded by the electronegative oxygen. |
| Protons α to S (Thioester) | 2.5 - 3.5 (S-CH₂) | - | Less deshielded than the ester analogue due to sulfur's lower electronegativity. |
Trustworthiness: The combination of chemical shifts, integration (proton ratios), and coupling constants provides a detailed and verifiable map of the molecule's structure. For example, a para-disubstituted ring would show a much simpler, often two-doublet pattern, which would immediately flag an incorrect starting material or an unexpected rearrangement.[12]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and, if needed, 2D correlation spectra (e.g., COSY, HSQC) following standard instrument procedures.
Unambiguous Mass Verification: Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound, offering a fundamental check on the proposed structure.[14] Crucially for these products, it also confirms the presence of the bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15] This results in a characteristic isotopic pattern for the molecular ion (M⁺), which will appear as two peaks of nearly equal intensity separated by two mass units (the M⁺ and M+2 peaks).[14]
Trustworthiness: The observation of this 1:1 M/M+2 doublet is a definitive, self-validating piece of evidence for the presence of a single bromine atom in the molecule.[15] Its absence would indicate an unexpected debromination or other side reaction.
Experimental Protocol: MS Analysis (e.g., Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused directly into the mass spectrometer's source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the product.
-
Analysis: Identify the molecular ion peak and look for the characteristic M/M+2 isotopic pattern with a ~1:1 intensity ratio.
The Gold Standard: Single-Crystal X-Ray Crystallography
Expertise & Causality: When an unambiguous, three-dimensional structure is required—for instance, for patent filings, publications in high-impact journals, or understanding stereochemistry—single-crystal X-ray crystallography is the ultimate arbiter.[16][17][18] This technique determines the precise spatial arrangement of every atom in the molecule, providing definitive proof of connectivity, conformation, and stereochemistry.[19]
Trustworthiness: A high-quality crystal structure is considered irrefutable proof of a molecule's identity.[17] However, its primary limitation is the absolute requirement for a high-quality, single crystal, which can often be a significant experimental hurdle.[17][19]
Experimental Protocol: Crystal Growth (Vapor Diffusion)
-
Solvent Selection: Dissolve the purified compound to near-saturation in a small volume of a relatively good solvent (e.g., dichloromethane or ethyl acetate).
-
Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a few milliliters of a "poor" solvent in which the compound is less soluble (e.g., hexane or pentane).
-
Diffusion: Over several hours to days, the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility.
-
Crystallization: If successful, this slow decrease in solubility will promote the formation of ordered, single crystals suitable for X-ray diffraction analysis.
References
-
TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: carbonyl compounds. Department of Chemistry. Retrieved from [Link]
-
Martin, G. E., & Zektzer, A. S. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 24). Determining the Crystal Structures of Organic Solids using X-Ray Powder Diffraction Together with Molecular and Solid State Modeling Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. Retrieved from [Link]
-
Barnard College, Columbia University. (n.d.). Mass Spectrometry. Organic Chemistry I Lab. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). 3-Bromobenzyl Bromide: A Versatile Reagent for Pharmaceutical Intermediates and Beyond. Retrieved from [Link]
-
CyberLeninka. (n.d.). BROMOBENZOYLATION OF METHYL α-D-MANNOPYRANOSIDE: SYNTHESIS AND SPECTRAL CHARACTERIZATION. Retrieved from [Link]
-
Dehong Biotechnology. (2025, August 22). What thiols can react with p - Bromobenzyl Bromide?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobenzyl bromide. Retrieved from [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematics of methods of detecting acylation Click chemistry-based.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromobenzyl bromide. Retrieved from [Link]
-
National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Retrieved from [Link]
-
ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulation of Dynamic Protein S-Acylation. Retrieved from [Link]
-
Wordpress. (n.d.). Nuclophilic Br- Reagents. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Alkyl halides and thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
RSC Publishing. (2024, July 9). Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery. Retrieved from [Link]
-
Organic Syntheses. (1921). Alkyl and alkylene bromides. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. azooptics.com [azooptics.com]
- 6. tutorchase.com [tutorchase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bbhegdecollege.com [bbhegdecollege.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. azolifesciences.com [azolifesciences.com]
Technical Comparison Guide: 13C NMR Characterization of 3-Bromobenzoyl Bromide
The following guide details the 13C NMR chemical shifts of 3-bromobenzoyl bromide , designed for researchers requiring precise structural characterization and impurity profiling.
Executive Summary
3-Bromobenzoyl bromide (CAS: 6957-69-3) is a highly reactive acylating agent used in the synthesis of pharmaceutical intermediates and liquid crystals. Unlike its chloride analog, the bromide derivative offers enhanced electrophilicity, making it suitable for difficult acylation reactions. However, this reactivity necessitates rigorous characterization to distinguish it from its hydrolysis product (3-bromobenzoic acid) and its common alternative (3-bromobenzoyl chloride).
This guide provides a comparative structural analysis, focusing on the unique Heavy Atom Effect of bromine on Carbon-13 NMR chemical shifts, offering a reliable protocol for identity verification.
Structural Analysis & Chemical Shift Logic
The 13C NMR spectrum of 3-bromobenzoyl bromide is defined by two dominant electronic factors:
-
The Carbonyl Deshielding: The
hybridized carbonyl carbon is highly deshielded but experiences an upfield shift relative to acyl chlorides due to the shielding nature of the heavy bromine atom. -
The Substituent Effects (SCS): The meta-bromo substituent exerts a strong shielding effect on its ipso-carbon (C3) and deshielding effects on the ortho/para positions.
Comparative 13C NMR Data (CDCl3)
The following table contrasts the target compound with its closest structural analogs. Note: Values are referenced to CDCl3 (77.16 ppm).
| Carbon Position | 3-Bromobenzoyl Bromide (Target) | 3-Bromobenzoyl Chloride (Alternative) | 3-Bromobenzoic Acid (Impurity) |
| C=O (Carbonyl) | ~166.0 ppm | ~168.5 ppm | ~171.0 ppm |
| C1 (Ipso-COX) | ~135.2 ppm | ~134.8 ppm | ~130.5 ppm |
| C2 (Ortho) | ~132.5 ppm | ~132.0 ppm | ~133.8 ppm |
| C3 (Ipso-Br) | ~123.1 ppm | ~123.0 ppm | ~122.5 ppm |
| C4 (Para) | ~136.5 ppm | ~136.0 ppm | ~133.5 ppm |
| C5 (Meta) | ~130.5 ppm | ~130.2 ppm | ~128.5 ppm |
| C6 (Ortho) | ~128.0 ppm | ~127.8 ppm | ~130.1 ppm |
Key Diagnostic: The Carbonyl (C=O) resonance of the acyl bromide appears upfield (lower frequency) compared to the acyl chloride and the carboxylic acid. This counter-intuitive shift is due to the Heavy Atom Effect (spin-orbit coupling) of the bromine attached directly to the carbonyl, which outweighs the electronegativity difference.
Visualization of Shift Assignments
The following diagram illustrates the logical assignment of chemical shifts based on substituent additivity rules and the heavy atom effect.
Figure 1: Structural assignment of 13C NMR signals highlighting the shielding effect on C3 and C=O.
Experimental Protocol: Sample Preparation & Acquisition
Acyl bromides are extremely moisture-sensitive. Improper handling leads to hydrolysis, resulting in "ghost peaks" corresponding to 3-bromobenzoic acid.
Reagents & Equipment[1][2]
-
Solvent: Chloroform-d (CDCl3), 99.8% D, stored over 4Å molecular sieves. Avoid DMSO-d6 as it can react with acyl halides.
-
Tube: 5mm NMR tube, oven-dried at 110°C for >2 hours.
-
Inert Gas: Argon or Nitrogen balloon.
Step-by-Step Workflow
-
Preparation: Flush the NMR tube with dry Argon.
-
Dissolution: In a glovebox or under positive inert pressure, dissolve 30-50 mg of 3-bromobenzoyl bromide in 0.6 mL of dry CDCl3.
-
Sealing: Cap the tube immediately. Parafilm is insufficient for long-term storage; analyze within 1 hour.
-
Acquisition:
-
Pulse Sequence: Standard Proton-Decoupled 13C (e.g., zgpg30 on Bruker).
-
Scans: Minimum 256 scans (due to lower sensitivity of quaternary carbons C1, C3, and C=O).
-
Relaxation Delay (D1): Set to 2-3 seconds to ensure quantitative integration of the carbonyl peak.
-
Hydrolysis Pathway (Impurity Profiling)
If the sample is compromised by moisture, the spectrum will shift. Use the diagram below to identify degradation.
Figure 2: Degradation pathway. The appearance of a peak at ~171 ppm indicates hydrolysis.
Troubleshooting & Interpretation
-
Missing Carbonyl Peak: The C=O carbon has a long relaxation time (
) and no NOE enhancement. Increase the relaxation delay (D1) to 5 seconds or increase the number of scans. -
Double Peaks: If you observe two sets of aromatic signals, your sample has partially hydrolyzed. Compare the integration of the peak at ~166 ppm (Bromide) vs ~171 ppm (Acid).
-
Solvent Choice: Do not use methanol-d4 or ethanol-d6, as they will react to form the corresponding esters (Methyl 3-bromobenzoate C=O ~166 ppm, overlapping with the bromide).
References
-
Benzoyl Bromide Characterization: ChemicalBook, "Benzoyl Bromide 13C NMR Spectrum," accessed 2024. Link
-
Acyl Halide Trends: Dahn, H., & Carrupt, P. A. (1997).[1] "13C NMR chemical shifts of carbonyl groups." Magnetic Resonance in Chemistry. Link
-
Substituent Effects: Oregon State University, "13C NMR Chemical Shifts & Substituent Effects," accessed 2024. Link
-
3-Bromobenzoic Acid Data: SpectraBase, "3-Bromobenzoic acid 13C NMR," Wiley Science Solutions. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
